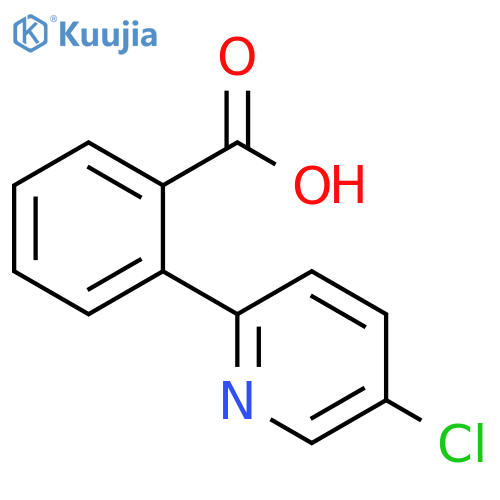

Cas no 1048912-89-5 (2-(5-chloropyridin-2-yl)benzoic acid)

2-(5-chloropyridin-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-chloro-2-pyridinyl)benzenecarboxylic acid

- Benzoic acid, 2-(5-chloro-2-pyridinyl)-

- 2-(5-chloropyridin-2-yl)benzoic acid

-

- MDL: MFCD11100219

- インチ: 1S/C12H8ClNO2/c13-8-5-6-11(14-7-8)9-3-1-2-4-10(9)12(15)16/h1-7H,(H,15,16)

- InChIKey: CRTRPPBWTMUCQI-UHFFFAOYSA-N

- SMILES: C(O)(=O)C1=CC=CC=C1C1=NC=C(Cl)C=C1

じっけんとくせい

- ゆうかいてん: 193-195°

2-(5-chloropyridin-2-yl)benzoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB269708-1 g |

2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid, 95%; . |

1048912-89-5 | 95% | 1g |

€389.60 | 2023-04-26 | |

| abcr | AB269708-500mg |

2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid, 95%; . |

1048912-89-5 | 95% | 500mg |

€215.40 | 2025-02-16 | |

| Key Organics Ltd | FC-0608-10G |

2-(5-chloro-2-pyridinyl)benzenecarboxylic acid |

1048912-89-5 | >95% | 10g |

£1575.00 | 2025-02-09 | |

| abcr | AB269708-500 mg |

2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid, 95%; . |

1048912-89-5 | 95% | 500mg |

€215.40 | 2023-04-26 | |

| Key Organics Ltd | FC-0608-1MG |

2-(5-chloro-2-pyridinyl)benzenecarboxylic acid |

1048912-89-5 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Chemenu | CM309867-5g |

2-(5-Chloropyridin-2-yl)benzoic acid |

1048912-89-5 | 95% | 5g |

$726 | 2022-06-14 | |

| Chemenu | CM309867-5g |

2-(5-Chloropyridin-2-yl)benzoic acid |

1048912-89-5 | 95% | 5g |

$726 | 2021-08-18 | |

| Apollo Scientific | OR303710-500mg |

2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid |

1048912-89-5 | 500mg |

£126.00 | 2023-09-02 | ||

| Matrix Scientific | 047117-500mg |

2-(5-Chloro-2-pyridinyl)benzenecarboxylic acid, >95% |

1048912-89-5 | >95% | 500mg |

$244.00 | 2021-06-27 | |

| Key Organics Ltd | FC-0608-5MG |

2-(5-chloro-2-pyridinyl)benzenecarboxylic acid |

1048912-89-5 | >95% | 5mg |

£46.00 | 2025-02-09 |

2-(5-chloropyridin-2-yl)benzoic acid 関連文献

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

2-(5-chloropyridin-2-yl)benzoic acidに関する追加情報

Introduction to 2-(5-chloropyridin-2-yl)benzoic acid (CAS No. 1048912-89-5)

2-(5-chloropyridin-2-yl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1048912-89-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a chloropyridine moiety, which contributes to its unique chemical properties and biological activities. The structural combination of a benzoic acid backbone with a chlorinated pyridine ring makes it a versatile scaffold for drug discovery and development.

The compound's molecular structure, characterized by a benzene ring substituted with a carboxylic acid group at one position and a 5-chloropyridine group at another, imparts distinct reactivity and interaction capabilities with biological targets. Such structural features are often exploited in the design of molecules that exhibit modulatory effects on various physiological pathways.

In recent years, 2-(5-chloropyridin-2-yl)benzoic acid has garnered attention in the field of medicinal chemistry due to its potential applications in addressing inflammatory and immunomodulatory disorders. The chloropyridine moiety, in particular, is known to enhance binding affinity to certain protein targets, making it a valuable component in the synthesis of novel therapeutic agents.

One of the most compelling aspects of this compound is its role as a precursor in the development of small-molecule inhibitors. Researchers have leveraged its structural framework to create molecules that interact with enzymes and receptors involved in metabolic and inflammatory pathways. For instance, derivatives of 2-(5-chloropyridin-2-yl)benzoic acid have been investigated for their potential to modulate Janus kinases (JAKs), which are critical mediators of immune responses.

The pharmacological relevance of 2-(5-chloropyridin-2-yl)benzoic acid has been further underscored by studies demonstrating its ability to influence signaling pathways associated with chronic inflammation. By targeting specific enzymes or receptors, this compound and its analogs may offer therapeutic benefits in conditions such as rheumatoid arthritis, psoriasis, and other autoimmune diseases. The carboxylic acid group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for optimal biological activity.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(5-chloropyridin-2-yl)benzoic acid for potential drug candidates. Molecular docking simulations and virtual screening techniques have identified promising derivatives that could enhance drug efficacy while minimizing side effects. These computational approaches complement traditional experimental methods, accelerating the discovery process.

The synthesis of 2-(5-chloropyridin-2-yl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include halogenation of pyridine derivatives, followed by Suzuki-Miyaura cross-coupling or other palladium-catalyzed reactions to introduce the benzoic acid moiety. Advances in synthetic methodologies have improved yield and purity, making large-scale production more feasible for research and industrial applications.

In addition to its pharmaceutical applications, 2-(5-chloropyridin-2-yl)benzoic acid has shown promise in agricultural research. Certain derivatives exhibit herbicidal or fungicidal properties, contributing to the development of novel crop protection agents. The compound's ability to interact with biological systems at multiple levels makes it a versatile tool for addressing challenges in both medicine and agriculture.

The safety profile of 2-(5-chloropyridin-2-yl)benzoic acid is an important consideration in its application. While preliminary studies suggest moderate toxicity at higher concentrations, further research is needed to fully characterize its safety and potential long-term effects. Regulatory agencies require comprehensive toxicological assessments before approving new drug candidates derived from this compound.

Future directions in the study of 2-(5-chloropyridin-2-yl)benzoic acid include exploring its role in neurodegenerative diseases and cancer therapy. The compound's ability to modulate key signaling pathways suggests potential applications in treating conditions such as Alzheimer's disease or certain types of cancer. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into clinical practice.

The growing interest in 2-(5-chloropyridin-2-yl)benzoic acid underscores its importance as a building block in modern drug discovery. As new synthetic techniques and computational tools become available, researchers will continue to uncover novel applications for this versatile compound. Its unique structural features make it a valuable asset in the quest for innovative therapeutic solutions.

1048912-89-5 (2-(5-chloropyridin-2-yl)benzoic acid) Related Products

- 2138259-67-1(2-(Ethanesulfonyl)-8,8-difluoro-2,6-diazaspiro[3.4]octane)

- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)

- 2229617-51-8(tert-butyl N-2-hydroxy-3-methoxy-5-(piperidin-4-yloxy)phenylcarbamate)

- 24885-45-8(Phenol, 2-iodo-6-methyl-)

- 2172162-41-1(1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine)

- 2017048-08-5(Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)

- 1850075-76-1(2-(3-Amino-2,5-dimethyloxolan-3-yl)acetic acid)

- 1262192-05-1((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)

- 205518-89-4(2-Ethylpyrimidine-5-carbaldehyde)

- 26438-50-6(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-ol)